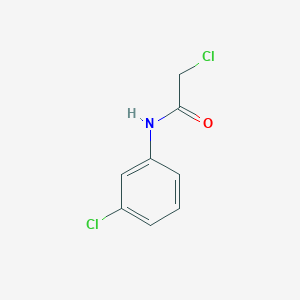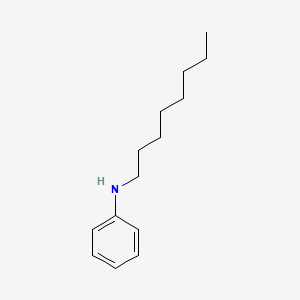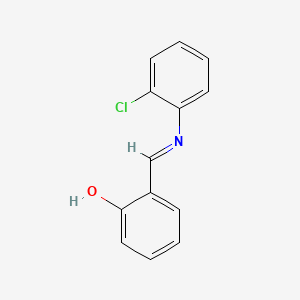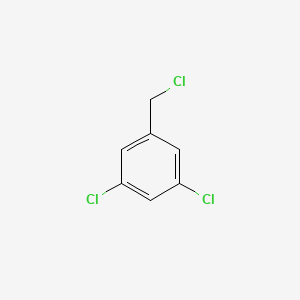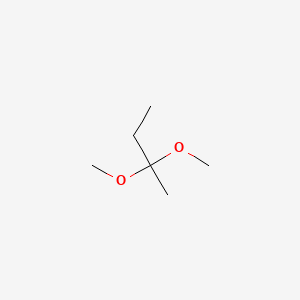
2-chloro-N-(3,4-dimethylphenyl)acetamide
Descripción general
Descripción
2-chloro-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a solid at room temperature and is used in various chemical and biological research applications.
Mecanismo De Acción
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Result of Action
It’s suggested that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of 2-chloro-N-(3,4-dimethylphenyl)acetamide can be influenced by various environmental factors. For instance, it’s recommended to ensure adequate ventilation when handling this compound .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(3,4-dimethylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect metabolic processes by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which may be attributed to its degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, potentially causing cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within cells. These interactions can lead to changes in metabolite levels, affecting cellular metabolism and function. The compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .
Métodos De Preparación
The synthesis of 2-chloro-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out at room temperature, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-chloro-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 3,4-dimethylaniline and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-(3,4-dimethylphenyl)acetamide is used in various scientific research applications, including:
Comparación Con Compuestos Similares
2-chloro-N-(3,4-dimethylphenyl)acetamide is similar to other chloroacetamide derivatives such as N-(2,6-dimethylphenyl)chloroacetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide . it is unique in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity . Other similar compounds include 2-chloro-N-(2,3-dimethylphenyl)acetamide and 2-chloro-N-(2,5-dimethylphenyl)acetamide .
Propiedades
IUPAC Name |
2-chloro-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHKJXKFJYKUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280642 | |
| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-04-7 | |
| Record name | 2564-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the conformation of the C=O bond in 2-chloro-N-(3,4-dimethylphenyl)acetamide?
A1: The C=O bond adopts an anti conformation relative to both the N-H bond and the methylene H atoms of the side chain in both independent molecules within the asymmetric unit []. You can visualize this by imagining the C=O bond pointing in the opposite direction to the N-H bond and the two hydrogen atoms connected to the carbon atom adjacent to the carbonyl group.
Q2: How does the conformation of the N-H bond differ between the two independent molecules of this compound in the asymmetric unit?
A2: While the C=O bond conformation is consistent, the N-H bond shows different orientations in the two molecules. In one molecule, the N-H bond is syn to the meta-methyl substituent on the aromatic ring. This means the N-H bond and the methyl group on the third position of the benzene ring are pointing towards the same side. In the other molecule, the N-H bond is anti to the meta-methyl group, meaning they are pointing in opposite directions [].
Q3: How are the two independent molecules of this compound arranged in the crystal structure?
A3: The two independent molecules are linked by intermolecular N-H⋯O hydrogen bonding, forming chains that run parallel to the crystallographic b axis []. This indicates that the N-H group of one molecule forms a hydrogen bond with the oxygen atom of the carbonyl group (C=O) of a neighboring molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


